1-(4-ethynyloxan-4-yl)piperazine
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Overview
Description
1-(4-Ethynyloxan-4-yl)piperazine is a chemical compound that features a piperazine ring substituted with an ethynyloxan group. Piperazine derivatives are widely recognized for their diverse pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethynyloxan-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are designed to introduce the ethynyloxan group onto the piperazine ring under controlled conditions.
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes such as intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynyloxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyloxan group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while substitution reactions can produce a variety of substituted piperazines.
Scientific Research Applications
1-(4-Ethynyloxan-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, depression, and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-ethynyloxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its interaction with biological receptors . This interaction can modulate various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
Morpholine: A six-membered ring heterocycle similar to piperazine but with an oxygen atom.
Piperidine: Another six-membered ring heterocycle with a nitrogen atom.
Uniqueness: 1-(4-Ethynyloxan-4-yl)piperazine is unique due to the presence of the ethynyloxan group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
2624129-60-6 |
---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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